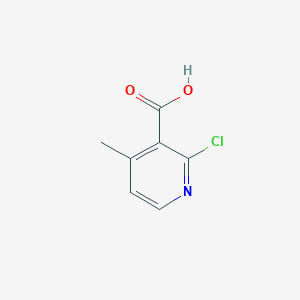

2-Chloro-4-methyl-nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDHOEHCFUPOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573203 | |

| Record name | 2-Chloro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142266-63-5 | |

| Record name | 2-Chloro-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142266-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-4-methyl-nicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and logical diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

2-Chloro-4-methyl-nicotinic acid is a vital building block in the synthesis of a variety of biologically active molecules. Its structural features, including the chloro-substituted pyridine ring and the carboxylic acid moiety, allow for diverse chemical modifications, making it a valuable precursor for the development of novel therapeutic agents and crop protection chemicals. This guide explores three principal synthetic routes to this compound, offering a comparative analysis of their respective advantages and challenges.

Core Synthesis Pathways

Three primary strategies have been identified for the synthesis of 2-Chloro-4-methyl-nicotinic acid:

-

Pathway 1: From 2-Chloro-4-methylnicotinonitrile

-

Pathway 2: From 4-Methylnicotinic Acid via N-Oxidation and Chlorination

-

Pathway 3: From 2-Hydroxy-4-methylnicotinic Acid

The following sections will provide a detailed examination of each pathway, including reaction mechanisms, experimental procedures, and associated quantitative data.

Pathway 1: Synthesis from 2-Chloro-4-methylnicotinonitrile

This pathway involves the construction of the pyridine ring system to form 2-chloro-4-methylnicotinonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid.

Logical Workflow for Pathway 1

Experimental Protocols

Step 1a: Synthesis of 2-Cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide [1]

-

Reagents: (E)-4-(dimethylamino)but-3-en-2-one (23.1 g, 0.204 mol), malononitrile (13.2 g, 0.2 mol), glacial acetic acid (3 g, 0.05 mol), beta-alanine (0.2 g), methanol (100 mL).

-

Procedure: To a 250 mL four-necked flask equipped with a mechanical stirrer and thermometer, add methanol, glacial acetic acid, beta-alanine, and (E)-4-(dimethylamino)but-3-en-2-one. Stir and cool the mixture using a water bath. At room temperature, add malononitrile dropwise over 1-2 hours. After the addition is complete, continue stirring at room temperature for 24 hours. Upon completion of the reaction, cool the mixture to 5-10 °C in an ice-water bath.

-

Work-up and Purification: The product can be used in the next step without extensive purification.

Step 1b: Synthesis of 2-Chloro-4-methylnicotinonitrile [1]

-

Reagents: 2-Cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide (from previous step, ~0.1 mol), phosphorus oxychloride (23 g, 0.15 mol).

-

Procedure: In a 250 mL four-hole boiling flask with a mechanical stirrer, thermometer, and reflux condenser, add the crude 2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide and phosphorus oxychloride. Stir the mixture and slowly heat to reflux (105-110 °C) using an oil bath. Maintain reflux for 5 hours.

-

Work-up and Purification: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice water. A significant amount of heat and hydrogen chloride gas will be generated; ensure proper ventilation and absorption of the off-gas with a sodium hydroxide solution. The solid product is collected by filtration. The crude product can be purified by extraction with dichloromethane, followed by evaporation of the solvent.

Step 1c: Hydrolysis of 2-Chloro-4-methylnicotinonitrile to 2-Chloro-4-methyl-nicotinic Acid

-

Reagents: 2-Chloro-4-methylnicotinonitrile, concentrated hydrochloric acid or sodium hydroxide solution.

-

Acid Hydrolysis Protocol (General Procedure): A mixture of 2-chloro-4-methylnicotinonitrile and concentrated hydrochloric acid is heated under reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

Alkaline Hydrolysis Protocol (General Procedure): 2-Chloro-4-methylnicotinonitrile is heated under reflux with an aqueous solution of sodium hydroxide. The reaction progress is monitored by TLC. After completion, the solution is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Quantitative Data

| Step | Reactants | Product | Yield | Purity | Reference |

| 1a & 1b (Overall) | (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile, POCl₃ | 2-Chloro-4-methylnicotinonitrile | 55.7% | - | [1] |

| 1b (Chlorination/Cyclization) | 2-Cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide, POCl₃ | 2-Chloro-4-methylnicotinonitrile | 63% | 96% | [1] |

| 1c (Hydrolysis) | 2-Chloro-4-methylnicotinonitrile | 2-Chloro-4-methyl-nicotinic Acid | - | - | - |

Pathway 2: Synthesis from 4-Methylnicotinic Acid

This classical approach involves the N-oxidation of the pyridine ring followed by chlorination at the 2-position.

Logical Workflow for Pathway 2

Experimental Protocols

Step 2a: Synthesis of 4-Methylnicotinic Acid N-oxide

-

Reagents: 4-Methylnicotinic acid, hydrogen peroxide (30%), glacial acetic acid.

-

Procedure (General Procedure based on pyridine-n-oxide synthesis): In a round-bottom flask, dissolve 4-methylnicotinic acid in glacial acetic acid. To this solution, add 30% hydrogen peroxide dropwise while maintaining the temperature at 70-80 °C. After the addition is complete, continue heating for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: The excess acetic acid and water are removed under reduced pressure. The resulting crude N-oxide can be purified by recrystallization.

Step 2b: Synthesis of 2-Chloro-4-methyl-nicotinic Acid

-

Reagents: 4-Methylnicotinic acid N-oxide, phosphorus oxychloride (POCl₃).

-

Procedure (General Procedure): A mixture of 4-methylnicotinic acid N-oxide and an excess of phosphorus oxychloride is heated under reflux for several hours. The reaction mixture typically becomes a dark solution.

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Quantitative Data

| Step | Reactants | Product | Yield | Purity | Reference |

| 2a (N-Oxidation) | 4-Methylnicotinic Acid, H₂O₂/Acetic Acid | 4-Methylnicotinic Acid N-oxide | - | - | - |

| 2b (Chlorination) | 4-Methylnicotinic Acid N-oxide, POCl₃ | 2-Chloro-4-methyl-nicotinic Acid | - | - | - |

Note: Specific yield and purity data for these exact transformations were not available in the searched literature. The values would need to be determined experimentally.

Pathway 3: Synthesis from 2-Hydroxy-4-methylnicotinic Acid

This route involves the synthesis of the 2-hydroxy analogue followed by a dehydroxy-chlorination reaction.

Logical Workflow for Pathway 3

Experimental Protocols

Step 3a: Synthesis of 2-Hydroxy-4-methylnicotinic Acid [2]

-

Reagents: 4-Methyl-2-pyridone, potassium permanganate (KMnO₄), sulfuric acid.

-

Procedure: 4-Methyl-2-pyridone is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid). The solution is cooled in an ice bath, and a solution of potassium permanganate is added portion-wise while maintaining a low temperature to prevent over-oxidation. The reaction mixture is stirred until the purple color of the permanganate disappears.

-

Work-up and Purification: The manganese dioxide formed is removed by filtration. The filtrate is then concentrated and cooled to crystallize the product. The crude 2-hydroxy-4-methylnicotinic acid can be purified by recrystallization.

Step 3b: Synthesis of 2-Chloro-4-methyl-nicotinic Acid

-

Reagents: 2-Hydroxy-4-methylnicotinic acid, phosphorus oxychloride (POCl₃).

-

Procedure (General Procedure): A mixture of 2-hydroxy-4-methylnicotinic acid and an excess of phosphorus oxychloride is heated under reflux for several hours. A catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can be added to facilitate the reaction.

-

Work-up and Purification: After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data

| Step | Reactants | Product | Yield | Purity | Reference |

| 3a (Oxidation) | 4-Methyl-2-pyridone, KMnO₄ | 2-Hydroxy-4-methylnicotinic Acid | - | - | [2] |

| 3b (Chlorination) | 2-Hydroxy-4-methylnicotinic Acid, POCl₃ | 2-Chloro-4-methyl-nicotinic Acid | - | - | - |

Note: Specific yield and purity data for these exact transformations were not available in the searched literature and would require experimental determination.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| 1: From Nitrile | (E)-4-(Dimethylamino)but-3-en-2-one, Malononitrile | 2-Chloro-4-methylnicotinonitrile | Potentially high-yielding for the nitrile precursor; builds the core heterocycle. | Multi-step; requires handling of toxic reagents like malononitrile and POCl₃. |

| 2: From 4-Methylnicotinic Acid | 4-Methylnicotinic Acid | 4-Methylnicotinic Acid N-oxide | Utilizes a readily available starting material; conceptually straightforward. | N-oxidation can sometimes lead to side products; chlorination may lack regioselectivity in some cases. |

| 3: From 2-Hydroxy Derivative | 4-Methyl-2-pyridone | 2-Hydroxy-4-methylnicotinic Acid | Starts from a simple precursor; oxidation and chlorination are common reactions. | Oxidation step can be harsh and may lead to over-oxidation; chlorination requires careful control. |

Conclusion

The synthesis of 2-Chloro-4-methyl-nicotinic acid can be achieved through several viable pathways, each with its own set of advantages and challenges. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to make informed decisions and to facilitate the practical synthesis of this important chemical intermediate. Further optimization of the reaction conditions for each step may be necessary to achieve the desired outcomes in a specific laboratory or industrial setting.

References

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-methyl-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-nicotinic acid, with the CAS number 142266-63-5, is a substituted pyridine carboxylic acid derivative.[1][2][3] Its structural similarity to nicotinic acid (Vitamin B3) and other related compounds suggests its potential as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential areas of application based on available data.

Chemical and Physical Properties

While specific experimental data for 2-Chloro-4-methyl-nicotinic acid is limited in publicly available literature, its properties can be estimated based on its structure and data from the closely related compound, 2-chloronicotinic acid.

Table 1: General and Physical Properties of 2-Chloro-4-methyl-nicotinic Acid and Related Compounds

| Property | 2-Chloro-4-methyl-nicotinic acid | 2-Chloronicotinic acid (for comparison) |

| Molecular Formula | C7H6ClNO2[1][2][3] | C6H4ClNO2[4][5] |

| Molecular Weight | 171.58 g/mol [3] | 157.55 g/mol [4][5] |

| Appearance | Reported as a solid | White to cream powder[5] |

| Melting Point | Data not available | 176-178 °C (decomposes)[4] |

| Boiling Point | Data not available | 316.8 ± 22.0 °C (Predicted)[4] |

| Solubility | Data not available | Insoluble in water; soluble in benzene and toluene[5] |

| pKa | Data not available | 2.07 ± 0.25 (Predicted)[5] |

Spectral Data Analysis

1. ¹H NMR Spectroscopy: For the related 2-chloronicotinic acid in DMSO-d6, characteristic peaks are observed at approximately 8.57 ppm (d, J=4.8 Hz, 1H), 8.24 ppm (d, J=7.7 Hz, 1H), and 7.56 ppm (dd, J=7.7, 4.8 Hz, 1H), along with a broad signal for the carboxylic acid proton.[5] For 2-Chloro-4-methyl-nicotinic acid, one would expect to see signals corresponding to the two aromatic protons and the methyl group protons, with the chemical shifts influenced by the chloro and carboxylic acid groups.

2. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of nicotinic acid shows signals for the pyridine ring carbons between 123-153 ppm and the carboxylic acid carbon at around 166 ppm. For 2-Chloro-4-methyl-nicotinic acid, the carbon atoms' chemical shifts would be influenced by the electron-withdrawing chloro group and the electron-donating methyl group.

3. Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 2-chloro-2-methylpropane, shows C-H stretching vibrations around 2880–3080 cm⁻¹ and C-Cl stretching in the range of 580–780 cm⁻¹.[6] For 2-Chloro-4-methyl-nicotinic acid, one would expect to see characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C/C=N stretches.

4. Mass Spectrometry: The mass spectrum of the related methyl 2-chloronicotinate shows a molecular ion peak corresponding to its molecular weight.[7] For 2-Chloro-4-methyl-nicotinic acid, the mass spectrum would be expected to show a molecular ion peak at m/z 171 and a characteristic isotopic pattern for the presence of a chlorine atom.

Experimental Protocols

Synthesis of 2-Chloro-4-methyl-nicotinic Acid

A common route for the synthesis of nicotinic acid derivatives involves the hydrolysis of the corresponding nitrile. The precursor, 2-chloro-4-methyl-nicotinonitrile, can be synthesized via several patented methods.[8] A plausible experimental protocol for the synthesis of 2-Chloro-4-methyl-nicotinic acid from its nitrile is detailed below.

Step 1: Synthesis of 2-Chloro-4-methyl-nicotinonitrile (Illustrative Protocol based on Patent Literature)

This step involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination.[8]

-

Materials: (E)-4-(dimethylamino)but-3-en-2-one, malononitrile, a suitable catalyst (e.g., piperidine acetate), a solvent (e.g., methanol), phosphorus oxychloride, and phosphorus pentachloride.

-

Procedure:

-

Dissolve (E)-4-(dimethylamino)but-3-en-2-one and malononitrile in methanol in the presence of a catalytic amount of piperidine acetate.

-

Stir the reaction mixture at room temperature for a specified time to form the intermediate.

-

Isolate the intermediate product.

-

React the intermediate with a mixture of phosphorus oxychloride and phosphorus pentachloride at an elevated temperature (e.g., 80-110 °C).[8]

-

After the reaction is complete, carefully quench the reaction mixture with ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer and evaporate the solvent to obtain crude 2-chloro-4-methyl-nicotinonitrile.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Hydrolysis of 2-Chloro-4-methyl-nicotinonitrile to 2-Chloro-4-methyl-nicotinic Acid

-

Materials: 2-chloro-4-methyl-nicotinonitrile, concentrated hydrochloric acid or sulfuric acid.

-

Procedure:

-

Reflux a mixture of 2-chloro-4-methyl-nicotinonitrile and concentrated hydrochloric acid or sulfuric acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-Chloro-4-methyl-nicotinic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Caption: Synthetic pathway for 2-Chloro-4-methyl-nicotinic acid.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or the involvement of 2-Chloro-4-methyl-nicotinic acid in any signaling pathways. However, nicotinic acid and its derivatives are known to have various biological activities. For instance, some derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[5][9]

Given that 2-Chloro-4-methyl-nicotinic acid is a structural analog of nicotinic acid, it could potentially interact with nicotinic acid receptors or other related biological targets. Further research and biological screening are necessary to elucidate its pharmacological profile.

Caption: Logical relationships of 2-Chloro-4-methyl-nicotinic acid.

Conclusion

2-Chloro-4-methyl-nicotinic acid is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a lack of comprehensive experimental data on its specific properties, this guide provides a foundational understanding based on available information and comparisons with closely related structures. The outlined synthesis protocol offers a viable route for its preparation, which would enable further characterization and biological evaluation. Future research should focus on obtaining precise experimental data for its physicochemical properties and exploring its potential biological activities to unlock its full potential.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 142266-63-5 | MFCD11501265 | 2-CHLORO-4-METHYLNICOTINIC ACID [aaronchem.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. 2-Chloronicotinic acid | CAS#:2942-59-8 | Chemsrc [chemsrc.com]

- 5. 2-Chloronicotinic acid(2942-59-8) 1H NMR [m.chemicalbook.com]

- 6. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 9. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-4-methyl-nicotinic Acid (CAS: 142266-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methyl-nicotinic acid, with the Chemical Abstracts Service (CAS) number 142266-63-5, is a substituted pyridine carboxylic acid derivative. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, primarily as a key intermediate in the pharmaceutical industry. Due to the limited availability of public data for this specific compound, information from closely related analogs, particularly 2-chloronicotinic acid, is included for comparative purposes. This document aims to serve as a valuable resource for professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

Detailed experimental data for 2-Chloro-4-methyl-nicotinic acid is not extensively available in public literature. The following tables summarize its basic identifiers and provide a compilation of experimental and predicted physicochemical and spectral data for the closely related compound, 2-chloronicotinic acid, to offer valuable estimations.

Compound Identification

| Property | Value | Reference |

| CAS Number | 142266-63-5 | |

| IUPAC Name | 2-Chloro-4-methylpyridine-3-carboxylic acid | |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(N=C1)Cl)C(=O)O | |

| InChI Key | Not available |

Physicochemical Properties (Data for 2-Chloronicotinic Acid, CAS: 2942-59-8)

| Property | Value | Reference |

| Melting Point | 176-178 °C (decomposition) | [2] |

| Boiling Point (Predicted) | 316.8 ± 22.0 °C | [2] |

| Solubility | Sparingly soluble in water and methanol. Soluble in DMSO and slightly in ethyl acetate. | [2] |

| pKa (Predicted) | 2.07 ± 0.25 | [2] |

| LogP (Predicted) | 0.988 | [2] |

Spectral Data (Data for 2-Chloronicotinic Acid, CAS: 2942-59-8)

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (DMSO-d₆) | δ 14 (s, 1H, COOH), 8.57 (dd, J=4.8, 2.0 Hz, 1H), 8.24 (dd, J=7.7, 2.0 Hz, 1H), 7.56 (dd, J=7.7, 4.8 Hz, 1H) | |

| ¹³C NMR | Not readily available in cited literature. | |

| IR (KBr Pellet) | Characteristic peaks for C=O, C=C, C=N, C-Cl, and O-H stretching. | |

| Mass Spectrum | Molecular Ion (M⁺): 157 m/z | [3] |

Synthesis and Experimental Protocols

2-Chloro-4-methyl-nicotinic acid is a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, an anti-HIV drug. It serves as a precursor to 2-chloro-3-amino-4-picoline (CAPIC), a key building block in Nevirapine's structure. While a specific, detailed public-domain protocol for the synthesis of 2-Chloro-4-methyl-nicotinic acid is not available, a general synthetic approach can be inferred from the synthesis of related chloronicotinic acids.

General Synthetic Strategy

A common route to 2-chloronicotinic acids involves the oxidation of the corresponding nicotinic acid to its N-oxide, followed by a chlorination reaction.

Experimental Workflow: General Synthesis of 2-Chloronicotinic Acids

Caption: General workflow for the synthesis of 2-Chloro-4-methyl-nicotinic acid.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Synthesis of 4-Methylnicotinic Acid N-oxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylnicotinic acid in glacial acetic acid.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution.

-

Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude 4-methylnicotinic acid N-oxide can be purified by recrystallization.

Step 2: Synthesis of 2-Chloro-4-methyl-nicotinic Acid

-

To a flask containing the dried 4-methylnicotinic acid N-oxide, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

The precipitated solid, 2-Chloro-4-methyl-nicotinic acid, is then collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Role in Drug Development: Synthesis of Nevirapine

The primary application of 2-Chloro-4-methyl-nicotinic acid is as a precursor in the multi-step synthesis of Nevirapine. The carboxylic acid is typically converted to an amide or an ester, which then undergoes further transformations to yield 2-chloro-3-amino-4-picoline (CAPIC).

Logical Relationship: From 2-Chloro-4-methyl-nicotinic Acid to Nevirapine

Caption: Synthetic pathway from the title compound to the anti-HIV drug Nevirapine.

Biological Activity and Mechanism of Action

There is no specific information in the public domain regarding the biological activity or mechanism of action of 2-Chloro-4-methyl-nicotinic acid itself. Its primary relevance is as a synthetic intermediate.

However, as a derivative of nicotinic acid (niacin, Vitamin B3), it is informative to consider the well-established biological role of the parent compound. Nicotinic acid is a potent lipid-lowering agent.[3] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂), which is highly expressed in adipocytes.[4]

Signaling Pathway: Nicotinic Acid's Effect on Adipocytes

Caption: Simplified signaling pathway of nicotinic acid in adipocytes via the GPR109A receptor.

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequently, reduced phosphorylation and activation of hormone-sensitive lipase (HSL). The overall effect is the inhibition of lipolysis in adipose tissue, leading to a decrease in the release of free fatty acids into the bloodstream. This reduction in circulating free fatty acids decreases the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL).

It is important to note that it is unknown whether 2-Chloro-4-methyl-nicotinic acid retains any affinity for or activity at the GPR109A receptor. The substitution on the pyridine ring could significantly alter its pharmacological properties compared to the parent nicotinic acid.

Conclusion

2-Chloro-4-methyl-nicotinic acid is a valuable chemical intermediate, particularly in the synthesis of the anti-HIV medication Nevirapine. While detailed public data on its specific physicochemical properties and synthesis are scarce, this guide provides the most relevant available information, including data from closely related compounds, to aid researchers and drug development professionals. Its biological activity has not been a subject of public research, with its utility currently defined by its role in organic synthesis. Further research into the specific properties of this compound could be beneficial for process optimization in pharmaceutical manufacturing.

References

Navigating the Nicotinic Acid Receptor Pathway: A Technical Guide to the Mechanism of Action of Nicotinic Acid Derivatives

Executive Summary

Nicotinic acid, a long-standing therapeutic agent for dyslipidemia, exerts its primary effects through the activation of a specific G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA₂). This interaction initiates a cascade of intracellular events, predominantly in adipocytes, leading to a reduction in circulating free fatty acids and subsequent modulation of lipoprotein profiles. This guide will dissect the molecular mechanism of nicotinic acid, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the core signaling pathways.

Core Mechanism of Action: GPR109A-Mediated Inhibition of Lipolysis

The principal mechanism of nicotinic acid's lipid-lowering effect is its action as a high-affinity agonist for the GPR109A receptor, which is highly expressed in adipose tissue.[1][2]

2.1 GPR109A Receptor Activation and Gαi Signaling

Upon binding to GPR109A, nicotinic acid induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gαi). This activation causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase.[3]

2.2 Downstream Effects on cAMP and Protein Kinase A

The inhibition of adenylyl cyclase results in a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA), a key enzyme in the lipolytic pathway.

2.3 Inhibition of Hormone-Sensitive Lipase and Reduced Free Fatty Acid Efflux

Reduced PKA activity results in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for the hydrolysis of triglycerides stored in adipocytes. Its inhibition leads to a marked decrease in the breakdown of triglycerides into glycerol and free fatty acids (FFAs).[4] This reduction in intracellular lipolysis culminates in a decreased efflux of FFAs from adipose tissue into the bloodstream.

2.4 Hepatic Effects and Lipoprotein Modulation

The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis. This, in turn, leads to decreased production and secretion of very-low-density lipoproteins (VLDL). As VLDL particles are precursors to low-density lipoproteins (LDL), their reduced synthesis consequently lowers plasma LDL cholesterol levels. The mechanism by which nicotinic acid increases high-density lipoprotein (HDL) cholesterol is more complex and is thought to involve reduced HDL catabolism.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction and effects of nicotinic acid.

| Parameter | Value | Cell Type / System | Reference |

| GPR109A Activation (EC₅₀) | ~100 nM | Cells expressing GPR109A | [5] |

| Inhibition of Lipolysis (IC₅₀) | ~0.2 µM | Cultured Human Adipocytes | [6] |

Key Side Effect: The Flushing Pathway

A common and often treatment-limiting side effect of nicotinic acid is cutaneous vasodilation, or flushing. This effect is also mediated by GPR109A, but in a different cell type.

4.1 GPR109A Activation in Langerhans Cells

Nicotinic acid activates GPR109A receptors on epidermal Langerhans cells and keratinocytes. This activation, mediated by β-arrestin 1, stimulates cytosolic phospholipase A₂.

4.2 Prostaglandin D₂ Synthesis and Vasodilation

Phospholipase A₂ activation leads to the release of arachidonic acid, which is then converted to prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂). These prostaglandins act on nearby blood vessels, causing vasodilation and the characteristic flushing and sensation of warmth.

Mandatory Visualizations

5.1 Signaling Pathway of Nicotinic Acid in Adipocytes

5.2 Experimental Workflow for an Adipocyte Lipolysis Assay

Experimental Protocols

6.1 cAMP Inhibition Assay

This assay quantifies the ability of a GPR109A agonist to inhibit adenylyl cyclase activity, typically stimulated by forskolin.

-

Cell Culture: HEK293 or CHO cells stably expressing human GPR109A are cultured in appropriate media and seeded into 384-well plates.

-

Compound Preparation: Prepare serial dilutions of nicotinic acid. A positive control (known GPR109A agonist) and a vehicle control should be included.

-

Assay Procedure:

-

Remove culture medium and wash cells with assay buffer.

-

Add the diluted compounds to the cells.

-

Add a stimulator of adenylyl cyclase, such as forskolin, to all wells except the basal control.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Terminate the reaction and lyse the cells.

-

-

Detection: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of nicotinic acid. Plot the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

6.2 Adipocyte Lipolysis Assay

This functional assay measures the downstream effect of GPR109A activation by quantifying the release of glycerol from adipocytes.

-

Cell Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature, lipid-laden adipocytes. Alternatively, use primary adipocytes isolated from adipose tissue.

-

Compound Preparation: Prepare serial dilutions of nicotinic acid in a suitable assay buffer.

-

Assay Procedure:

-

Wash the differentiated adipocytes with wash buffer.

-

Replace the wash buffer with assay buffer containing the various concentrations of nicotinic acid or controls.

-

Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol to all wells except the basal control.

-

Incubate the plate at 37°C for 1-3 hours.

-

Carefully collect the supernatant (assay medium).

-

-

Detection: Quantify the amount of glycerol in the supernatant using a colorimetric or fluorometric glycerol assay kit. The assay typically involves enzymatic reactions that produce a detectable signal proportional to the glycerol concentration.

-

Data Analysis: Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release for each nicotinic acid concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Conclusion

The mechanism of action of nicotinic acid is a well-characterized pathway initiated by the activation of the GPR109A receptor. This leads to the Gαi-mediated inhibition of adenylyl cyclase in adipocytes, a reduction in cAMP levels, and the subsequent suppression of lipolysis. This foundational mechanism provides a robust framework for the initial assessment and understanding of substituted nicotinic acid derivatives like 2-Chloro-4-methyl-nicotinic acid. Future research involving direct binding and functional assays will be necessary to elucidate the specific pharmacological profile of this and other related compounds.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-methyl-nicotinic Acid: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of 2-Chloro-4-methyl-nicotinic acid. While direct experimental data on this specific compound is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on the well-established activities of nicotinic acid and its derivatives. This guide covers potential antimicrobial and anti-inflammatory effects, detailed experimental protocols for their evaluation, and a review of relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this molecule and to guide future drug discovery and development efforts.

Introduction

2-Chloro-4-methyl-nicotinic acid is a substituted pyridinecarboxylic acid, a class of compounds that has garnered significant interest in medicinal chemistry. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to exhibit a wide range of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a chlorine atom at the 2-position and a methyl group at the 4-position of the nicotinic acid scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn may influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide explores the potential therapeutic applications of 2-Chloro-4-methyl-nicotinic acid by examining the established biological roles of related compounds.

Potential Biological Activities

Based on the structure of 2-Chloro-4-methyl-nicotinic acid and the known biological activities of nicotinic acid derivatives, two primary areas of potential pharmacological relevance are antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Nicotinic acid and its derivatives have been reported to possess antibacterial and antifungal properties.[3] The pyridine nucleus is a key structural motif in many antimicrobial agents. The mechanism of action can vary, but it often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. The chloro and methyl substitutions on the pyridine ring of 2-Chloro-4-methyl-nicotinic acid may enhance its antimicrobial potency compared to the parent compound.

Anti-inflammatory Activity

Nicotinic acid is known to exert anti-inflammatory effects, primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1.[4] Activation of GPR109A on immune cells, such as monocytes and macrophages, can lead to a reduction in the production of pro-inflammatory cytokines. It is plausible that 2-Chloro-4-methyl-nicotinic acid could act as a ligand for GPR109A, thereby mediating anti-inflammatory responses.

Quantitative Data on Related Compounds

Direct quantitative biological activity data for 2-Chloro-4-methyl-nicotinic acid is not available in the reviewed literature. However, to provide a framework for data presentation and comparison, the following tables summarize the reported activities of other nicotinic acid derivatives.

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nicotinic acid hydrazone derivative 1 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [3] |

| Nicotinic acid hydrazone derivative 2 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [3] |

| 1,3,4-oxadiazoline derivative of nicotinic acid | Bacillus subtilis ATCC 6633 | 7.81 | [3] |

| 1,3,4-oxadiazoline derivative of nicotinic acid | Staphylococcus aureus ATCC 6538 | 7.81 | [3] |

Table 2: In Vitro Anti-inflammatory Activity of a Nicotinic Acetylcholine Receptor Agonist

| Compound | Assay | Target Receptor | IC50 (µM) | Reference |

| 2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepitabidine | Inhibition of α4β2-nAChRs | α4β2-nAChR | 0.46 | [5] |

Experimental Protocols

The following are detailed methodologies for assessing the potential antimicrobial and anti-inflammatory activities of 2-Chloro-4-methyl-nicotinic acid.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of 2-Chloro-4-methyl-nicotinic acid that inhibits the visible growth of a microorganism.

Materials:

-

2-Chloro-4-methyl-nicotinic acid

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of 2-Chloro-4-methyl-nicotinic acid in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the desired starting concentration.

-

Perform serial two-fold dilutions of the compound in the 96-well plate containing the broth medium.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol measures the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the ability of 2-Chloro-4-methyl-nicotinic acid to suppress the inflammatory response in immune cells.

Materials:

-

2-Chloro-4-methyl-nicotinic acid

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed the macrophage cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 2-Chloro-4-methyl-nicotinic acid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

Include a vehicle control (cells with LPS and solvent) and a negative control (unstimulated cells).

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration of the compound compared to the vehicle control.

Potential Signaling Pathways

The biological effects of nicotinic acid and its derivatives are often mediated through specific signaling pathways. The following diagrams illustrate two key pathways that may be relevant to the activity of 2-Chloro-4-methyl-nicotinic acid.

GPR109A Signaling Pathway

Activation of the GPR109A receptor by ligands like nicotinic acid initiates a cascade of intracellular events that can lead to anti-inflammatory and metabolic effects.

Caption: GPR109A signaling pathway leading to anti-inflammatory effects.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotinic acid derivatives can also interact with nicotinic acetylcholine receptors, which are ligand-gated ion channels. Activation of nAChRs can modulate neurotransmission and have neuroprotective effects.

Caption: nAChR signaling pathway modulating neuronal activity.

Conclusion

2-Chloro-4-methyl-nicotinic acid represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases. Although direct biological data for this compound is currently lacking, the known pharmacological profile of nicotinic acid and its derivatives provides a strong rationale for its investigation. This technical guide offers a starting point for researchers by outlining potential biological activities, providing detailed experimental protocols for their assessment, and illustrating the key signaling pathways that may be involved. Further in vitro and in vivo studies are warranted to fully elucidate the biological activity and therapeutic potential of 2-Chloro-4-methyl-nicotinic acid.

References

- 1. Human Metabolome Database: Showing metabocard for Nicotinic acid (HMDB0001488) [hmdb.ca]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Chloro-4-methyl-nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Chloro-4-methyl-nicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from structurally similar compounds. This guide also outlines the standard experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this molecule.

Chemical Structure

Systematic Name: 2-Chloro-4-methylpyridine-3-carboxylic acid Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol CAS Number: 30529-70-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-4-methyl-nicotinic acid. These predictions are based on the analysis of its chemical structure and comparison with known data for related nicotinic acid derivatives.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.5 | Singlet, Broad | 1H | -COOH |

| ~8.4 | Doublet | 1H | H-6 |

| ~7.5 | Doublet | 1H | H-5 |

| ~2.4 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~155 | C-6 |

| ~150 | C-2 |

| ~148 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~18 | -CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| 1720-1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | C=C stretch (Aromatic ring) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| 1320-1210 | Strong | C-O stretch |

| ~850 | Medium | C-Cl stretch |

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 171/173 | 100/33 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 154/156 | Moderate | [M-OH]⁺ |

| 126/128 | Moderate | [M-COOH]⁺ |

| 98 | Moderate | [M-COOH-Cl]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Chloro-4-methyl-nicotinic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For carboxylic acids, DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid is readily observable.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 2-Chloro-4-methyl-nicotinic acid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[1][2][3][4]

Sample Preparation (for LC-MS with ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter if necessary.

Data Acquisition (LC-MS with ESI):

-

The sample solution is introduced into the ESI source via an infusion pump or through an LC system.

-

The mass spectrometer is operated in either positive or negative ion mode. For a carboxylic acid, both modes can be informative, with [M+H]⁺ in positive mode and [M-H]⁻ in negative mode.

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[5]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of 2-Chloro-4-methyl-nicotinic acid.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 2-Chloro-4-methyl-nicotinic acid. The predicted data and detailed experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the identification and characterization of this important molecule. It is recommended that experimental data, once obtained, be compared with the predictions provided herein to confirm the structure and purity of the compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Chloro-4-methyl-nicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details two principal synthetic strategies, outlining the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate informed decisions in a research and development setting.

Executive Summary

The synthesis of 2-Chloro-4-methyl-nicotinic acid is predominantly approached via two distinct pathways: the chlorination of a hydroxyl-precursor and the oxidation of a methyl-substituted pyridine. Both routes offer viable methods for obtaining the target compound, with varying considerations regarding starting material availability, reaction conditions, and overall yield. This guide presents a comparative analysis of these methods to aid in the selection of the most suitable synthetic strategy for specific research and production needs.

Synthetic Pathways and Starting Materials

The two primary routes for the synthesis of 2-Chloro-4-methyl-nicotinic acid are:

-

Route 1: Chlorination of 2-Hydroxy-4-methylnicotinic Acid. This classic approach involves the conversion of the hydroxyl group at the 2-position of the pyridine ring to a chloro group. The requisite starting material, 2-hydroxy-4-methylnicotinic acid, can be synthesized from readily available precursors.

-

Route 2: Oxidation of 2-Chloro-4-methylpyridine. This strategy focuses on the selective oxidation of the methyl group at the 4-position of the pre-chlorinated pyridine ring to a carboxylic acid. The starting material, 2-chloro-4-methylpyridine (also known as 2-chloro-4-picoline), is a commercially available reagent or can be synthesized through established methods.

The following diagrams illustrate the logical workflow for each synthetic pathway.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data associated with the key transformations in each synthetic route, based on literature findings for similar substrates.

Table 1: Synthesis of 2-Chloro-4-methyl-nicotinic Acid via Chlorination

| Step | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 1. Oxidation | 4-Methyl-2-hydroxypyridine | KMnO₄ or CrO₃, Acid | Acidic medium, controlled temperature | Data not available | Data not available | [1] |

| 2. Chlorination | 2-Hydroxy-nicotinic acid derivative | POCl₃, Triethylamine | 100°C, 4 hours | 65-70 | Not specified | Analogous reaction |

Table 2: Synthesis of 2-Chloro-4-methyl-nicotinic Acid via Oxidation

| Step | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 1a. Chlorination | 2-Amino-4-methylpyridine | NaNO₂, Acid; POCl₃ | 70-110°C | Data not available | Data not available | [2] |

| 1b. Chlorination | 3-Methylpyridine 1-oxide | POCl₃, Organic nitrogen mixture | -50°C to +50°C | High (not specified) | Data not available | |

| 2. Oxidation | 2-Chloro-3-methylpyridine | Ozone, Acetate catalyst, Solvent | 20-100°C | 90-98 | Not specified | [3] (for 3-methyl isomer) |

Experimental Protocols

The following are detailed experimental protocols for the key reactions. These are representative procedures based on established chemical transformations.

Route 1: Chlorination of 2-Hydroxy-4-methylnicotinic Acid

Step 1: Synthesis of 2-Hydroxy-4-methylnicotinic Acid (via Oxidation of 4-Methyl-2-hydroxypyridine)

This protocol is based on the general method described for the oxidation of hydroxypyridines.[1]

-

To a stirred solution of 4-methyl-2-hydroxypyridine in an appropriate acidic solvent (e.g., aqueous sulfuric acid), slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) portion-wise.

-

Maintain the reaction temperature at a controlled level (e.g., using an ice bath) to prevent over-oxidation.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent is discharged.

-

Adjust the pH of the solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-methylnicotinic acid.

Step 2: Synthesis of 2-Chloro-4-methyl-nicotinic Acid (via Chlorination)

This protocol is adapted from the chlorination of nicotinic acid-N-oxide.

-

Suspend 2-hydroxy-4-methylnicotinic acid in an excess of phosphorus oxychloride (POCl₃).

-

Slowly add a tertiary amine base, such as triethylamine, dropwise at room temperature. An exothermic reaction may occur, and the starting material should dissolve.

-

Heat the resulting solution to reflux (approximately 100°C) and maintain for 4 hours.

-

After cooling, carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously poured into cold water.

-

Adjust the pH of the aqueous solution to 2.0-2.5 with a dilute base (e.g., sodium hydroxide solution) to precipitate the 2-chloro-4-methyl-nicotinic acid.

-

Filter the product, wash with water, and dry.

Route 2: Oxidation of 2-Chloro-4-methylpyridine

Step 1a: Synthesis of 2-Chloro-4-methylpyridine (from 2-Amino-4-methylpyridine) [2]

-

Under ice-salt bath cooling, add a solution of sodium nitrite in water dropwise to a solution of 2-amino-4-methylpyridine in an acidic medium.

-

After the addition, warm the reaction mixture to 70-100°C for 15-30 minutes.

-

Cool the mixture and adjust the pH to 6.0-8.0.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

The crude product from the extraction is then treated with phosphorus oxychloride (POCl₃) and heated to 80-110°C for 5-15 hours.

-

After cooling, the reaction is quenched with cold water and the pH is adjusted to 10.0-11.5 with ammonia.

-

The product, 2-chloro-4-methylpyridine, is then isolated by distillation under reduced pressure.

Step 1b: Synthesis of 2-Chloro-4-methylpyridine (from 3-Methylpyridine 1-oxide)

-

React 3-methylpyridine 1-oxide with phosphorus oxychloride in the presence of a basic organic nitrogen mixture.

-

The reaction is conducted in a suitable diluent at a temperature between -50°C and +50°C.

-

Upon completion of the reaction, the 2-chloro-4-methylpyridine can be isolated by standard procedures such as distillation.

Step 2: Synthesis of 2-Chloro-4-methyl-nicotinic Acid (via Oxidation)

This protocol is based on the ozonolysis of 2-chloro-3-methylpyridine and can be adapted for the 4-methyl isomer.[3]

-

In a four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-4-methylpyridine and an acetate catalyst (e.g., sodium acetate or zinc acetate) in a suitable solvent (e.g., glacial acetic acid or toluene).

-

While stirring at a controlled temperature (e.g., room temperature to 100°C), bubble ozone gas, generated by an ozonizer, through the solution.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, reduce the volume of the solvent under reduced pressure.

-

Filter the precipitated solid product, wash, and dry to obtain 2-chloro-4-methyl-nicotinic acid.

Concluding Remarks

The selection of a synthetic route for 2-Chloro-4-methyl-nicotinic acid will depend on various factors including the availability and cost of starting materials, desired scale of production, and equipment availability. The chlorination of 2-hydroxy-4-methylnicotinic acid is a more traditional approach, while the oxidation of 2-chloro-4-methylpyridine offers a potentially high-yielding alternative, particularly with the use of ozone. The detailed protocols and comparative data provided in this guide are intended to assist researchers in navigating these synthetic options to achieve their research and development objectives.

References

A Comprehensive Technical Review of 2-Chloro-4-methyl-nicotinic acid

This technical guide provides a detailed overview of 2-Chloro-4-methyl-nicotinic acid, a halogenated derivative of nicotinic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and potential applications of this compound, with a focus on experimental procedures and data presentation.

Chemical Properties

2-Chloro-4-methyl-nicotinic acid is a pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . While specific experimental data on its physical properties are not widely published, its structure suggests it is a crystalline solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 171.583 g/mol | --INVALID-LINK-- |

| CAS Number | 142266-63-5 | --INVALID-LINK-- |

Synthesis of 2-Chloro-4-methyl-nicotinic acid

The synthesis of 2-Chloro-4-methyl-nicotinic acid is typically achieved through a two-step process, starting with the synthesis of its nitrile precursor, 2-chloro-4-methyl-nicotinonitrile, followed by hydrolysis.

Step 1: Synthesis of 2-chloro-4-methyl-nicotinonitrile

Multiple synthetic routes to 2-chloro-4-methyl-nicotinonitrile have been reported, with varying yields. A common and effective method involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by a chlorination/cyclization reaction.

Experimental Protocol:

-

Step 1a: Condensation. In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, 100 mL of methanol is added, followed by 3 g (0.05 mol) of glacial acetic acid, 0.2 g of β-alanine, and 23.1 g (0.204 mol) of (E)-4-(dimethylamino)but-3-en-2-one. The mixture is stirred and cooled with a water bath. Under room temperature, 13.2 g (0.2 mol) of malononitrile is added dropwise over 1-2 hours. The reaction is then stirred at room temperature for 24 hours.[1]

-

Step 1b: Chlorination and Cyclization. To the mixture from the previous step, 23 g (0.15 mol) of phosphorus oxychloride is added. The mixture is slowly heated to reflux (105-110 °C) in an oil bath and maintained for 5 hours. After cooling to room temperature, the reaction solution is slowly poured into 100 mL of iced water. The resulting mixture is extracted with 100 mL of dichloromethane, and the organic phase is evaporated to dryness to yield the product.[1]

Quantitative Data:

| Starting Materials | Catalyst/Reagent | Reaction Conditions | Product | Yield | Purity |

| (E)-4-(dimethylamino)but-3-en-2-one, malononitrile | Acetic acid, β-alanine | Methanol, Room Temp, 24h | 2-cyano-5-(dimethylamino)-3-methylpent-2,4-dienamide | - | - |

| 2-cyano-5-(dimethylamino)-3-methylpent-2,4-dienamide | Phosphorus oxychloride | Reflux (105-110 °C), 5h | 2-chloro-4-methyl-nicotinonitrile | 55.7% (total) | - |

Other reported methods for the synthesis of the nitrile precursor include the reaction of acetone and malononitrile followed by several steps, with total yields of 14.0% or 43.8% depending on the specific route.[1]

Step 2: Hydrolysis of 2-chloro-4-methyl-nicotinonitrile to 2-Chloro-4-methyl-nicotinic acid

The final step in the synthesis is the hydrolysis of the nitrile group of 2-chloro-4-methyl-nicotinonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. While specific literature detailing the hydrolysis of this particular nitrile is scarce, a general protocol can be proposed based on standard organic chemistry procedures.

Proposed Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

2-chloro-4-methyl-nicotinonitrile is dissolved in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

-

The mixture is heated under reflux for several hours to ensure complete hydrolysis.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

Proposed Experimental Protocol (Base-Catalyzed Hydrolysis):

-

2-chloro-4-methyl-nicotinonitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The reaction progress is monitored by TLC.

-

After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.

-

The product is then isolated by filtration, washed with cold water, and dried.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and concentration of the acid or base, would need to be optimized for this particular substrate to achieve a high yield and purity.

Synthesis Workflow

Caption: Synthetic pathway for 2-Chloro-4-methyl-nicotinic acid.

Spectroscopic Data

Biological Activity and Applications in Drug Development

There is currently a lack of published research on the specific biological activities of 2-Chloro-4-methyl-nicotinic acid. However, the nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. The chloro and methyl substitutions on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity, metabolic stability, and pharmacokinetic profile.

Derivatives of nicotinic acid are known to be involved in various signaling pathways, and this compound could potentially be explored as an intermediate for the synthesis of novel bioactive molecules targeting a range of therapeutic areas. Further research is required to elucidate the pharmacological potential of 2-Chloro-4-methyl-nicotinic acid.

Logical Relationship of Nicotinic Acid Derivatives in Research

Caption: Role of 2-Chloro-4-methyl-nicotinic acid in drug discovery.

Conclusion

2-Chloro-4-methyl-nicotinic acid is a readily synthesizable derivative of nicotinic acid. While detailed experimental data on its properties and biological activity are currently limited in the public literature, its chemical structure suggests it could be a valuable building block for the development of new pharmaceutical agents. This technical guide provides a foundation for researchers interested in exploring the potential of this compound by detailing its synthesis and outlining avenues for future investigation. Further research into its spectroscopic characterization and pharmacological profile is warranted to fully understand its potential applications in drug discovery and development.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Chloro-4-methyl-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-methyl-nicotinic acid (CAS No. 142266-63-5), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with the handling of this compound.

Hazard Identification and Classification

2-Chloro-4-methyl-nicotinic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity, and its potential to cause skin and eye irritation, as well as respiratory tract irritation.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictograms:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

-

Physical and Chemical Properties

Limited publicly available data exists for the specific physical and chemical properties of 2-Chloro-4-methyl-nicotinic acid. The following table includes available data for this compound and, for comparative purposes, data for the closely related compound 2-Chloronicotinic acid.

| Property | Value (2-Chloro-4-methyl-nicotinic acid) | Value (2-Chloronicotinic acid - for reference) |

| Molecular Formula | C₇H₆ClNO₂ | C₆H₄ClNO₂ |

| Molecular Weight | 171.58 g/mol | 157.55 g/mol |

| Appearance | White to light yellow to light orange powder to crystal | White to cream powder |

| Melting Point | Data not available | 176-178 °C (decomposes) |

| Boiling Point | 333 °C at 760 mmHg | 316.8 °C at 760 mmHg |

| Flash Point | 155.2 °C | 145.4 °C |

| Density | 1.39 g/cm³ | 1.5 g/cm³ |

| Solubility | Data not available | Sparingly soluble in water and methanol[1] |

| Refractive Index | 1.578 | 1.590 |

Toxicological Information

For reference, the oral LD50 for the related compound Nicotinic Acid in rats is reported as 7000 mg/kg, which falls into a lower toxicity category[2]. Given the presence of the chloro- and methyl- substituents, a higher toxicity profile for 2-Chloro-4-methyl-nicotinic acid should be assumed.

Experimental Protocols

The following are generalized experimental protocols for the safe handling of powdered chemical substances with hazards similar to 2-Chloro-4-methyl-nicotinic acid. These should be adapted to specific laboratory conditions and procedures.

General Handling Protocol for Powdered 2-Chloro-4-methyl-nicotinic acid

This protocol outlines the essential steps for safely handling the solid form of the compound to minimize exposure.

Figure 1: Workflow for Safe Handling of Powdered 2-Chloro-4-methyl-nicotinic acid.

Emergency Response Protocol: Accidental Spill

This protocol outlines the immediate actions to be taken in the event of a small-scale spill of 2-Chloro-4-methyl-nicotinic acid in a laboratory setting.

Figure 2: Decision-making workflow for responding to an accidental spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table summarizes the recommended first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The following diagram illustrates the logical flow of first aid response.

Figure 3: First aid response pathways for different exposure routes.

Firefighting Measures and Accidental Release

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid inhaling dust.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleaning Up: Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Handling and Storage

Precautions for Safe Handling:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-